molecular formula C8H5ClF3NO2 B567760 Methyl 2-chloro-5-(trifluoromethyl)nicotinate CAS No. 1360934-51-5

Methyl 2-chloro-5-(trifluoromethyl)nicotinate

Cat. No. B567760
M. Wt: 239.578
InChI Key: ABTMVRRTSDJRGO-UHFFFAOYSA-N
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Patent
US08828987B2

Procedure details

A solution of 2-chloro-5-(trifluoromethyl)nicotinic acid (500 mg, 2.21 mmole, available from Apollo #PC9219) in a mixture diethyl ether/methanol (5 ml)/(15 ml) was cooled to −20° C. then trimethylsilyldiazomethane (2M solution in diethyl ether) (2.15 ml, 4.43 mmol) was added dropwise. The reaction mixture was stirred at −20° C. for 1 h then allowed to warm to room temperature. After solvent evaporation, the obtained residue was loaded on SPE-Si cartridge (10 g) eluting with a mixture cyclohexane/dichloromethane from 80/20 to 60/40. Collected fractions, after solvent evaporation, afforded the title compound (D66) (300 mg)
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[CH:9][C:8]([C:11]([F:14])([F:13])[F:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH3:15][Si](C=[N+]=[N-])(C)C>C(OCC)C.CO>[Cl:1][C:2]1[N:10]=[CH:9][C:8]([C:11]([F:14])([F:12])[F:13])=[CH:7][C:3]=1[C:4]([O:6][CH3:15])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=N1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC.CO
Step Two
Name
Quantity
2.15 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −20° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
After solvent evaporation
WASH
Type
WASH
Details
eluting with a mixture cyclohexane/dichloromethane from 80/20 to 60/40
CUSTOM
Type
CUSTOM
Details
Collected fractions, after solvent evaporation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C(=O)OC)C=C(C=N1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: CALCULATEDPERCENTYIELD 56.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.